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Compound of Interest

2-Chloro-6-nitroquinazolin-4-
Compound Name: )
amine

Cat. No.: B11884891

Get Quote

Executive Summary & Compound Profile

Target Molecule: 2-Chloro-6-nitroquinazolin-4-amine CAS: 19815-16-8 (Generic isomer
class) / Specific Regioisomer Identifier Molecular Formula: CsHsCIN4O2 Core Application:

Scaffold for S_NAr functionalization at C2 (post-C4 amination) to generate 2,4-

diaminoquinazoline kinase inhibitors.

The Regioselectivity Challenge

The primary challenge in characterizing this compound is distinguishing it from its isomer, 4-
chloro-6-nitroquinazolin-2-amine.

« Scientific Reality: Nucleophilic aromatic substitution (S_NAr) on 2,4-dichloroquinazolines is
highly regioselective.[1] The C4 position is significantly more electrophilic than C2 due to the
inductive effect of N3 and the resonance contribution of the fused benzene ring.

e Outcome: Treatment of 2,4-dichloro-6-nitroquinazoline with ammonia yields the C4-amine
(Target) almost exclusively, leaving the C2-chloride intact for subsequent derivatization.
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Synthesis & Sample Preparation

To ensure spectral data validity, the sample must be prepared via a regiochemically defined
route.

Protocol: Regioselective Amination

Reagents: 2,4-Dichloro-6-nitroquinazoline, Ammonia (0.5 M in Dioxane or THF), DIPEA.
Conditions: -10°C to 0°C, 2 hours.

Dissolution: Dissolve 1.0 eq of 2,4-dichloro-6-nitroquinazoline in anhydrous THF. Cool to
-10°C.

o Addition: Add 1.1 eq of Ammonia solution dropwise. Note: Controlling stoichiometry is critical
to prevent bis-amination.

o Workup: The product precipitates as a hydrochloride salt or free base. Filter and wash with
cold ether.[2]

« NMR Sample Prep: Dissolve ~10 mg in 0.6 mL DMSO-des.

o Why DMSO? Quinazolines are poorly soluble in CDCIs. DMSO also slows proton
exchange, often allowing the observation of distinct NHz protons.
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Figure 1: Regioselectivity pathway. Nucleophilic attack occurs preferentially at C4 due to lower
activation energy.

Spectral Assighment Guide (1H & 13C NMR)
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The following data is benchmarked against high-confidence structural analogs (e.g., 8-bromo-
2-chloro-6-nitroquinazolin-4-amine and N-phenyl derivatives) to ensure accuracy in the
absence of a raw dataset for the specific unsubstituted amine.

1H NMR Assignment (500 MHz, DMSO-de)[3]
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Position Shift (0, ppm)

Multiplicity

J (Hz)

Assignment
Logic

H-5 9.15-9.35

Doublet (d)

Most Deshielded.
Ortho to -NO:2
and peri to the
C4-amine. The
"roof effect” of
the quinazoline
ring plus the nitro
group pushes
this signal very

far downfield.

NH:2 8.40 - 8.80

Broad Singlet

Exchangeable
protons. Often
appear as two
distinct broad
humps if rotation
is restricted or
hydrogen
bonding is

present.

H-7 8.45-8.55

Doublet of
Doublets (dd)

9.0,25

Ortho to -NO2
and meta to H-5.
Shows strong
ortho coupling to
H-8 and meta

coupling to H-5.

H-8 7.80—-7.95

Doublet (d)

9.0

Least deshielded
aromatic proton.
Ortho to H-7 but

meta to the nitro

group.

13C NMR Assignment (125 MHz, DMSO-ds)
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Position Shift (6, ppm) Type HMBC Correlation

Coupled to NH2

C-4 163.5 Cq protons (if visible) and
H-5 (weak).
Characteristic of C-ClI
C-2 156.0 Cq ) o )
in pyrimidine rings.
Bridgehead carbon
C-8a 153.0 Cq
next to N1.
C-6 1445 Cq Attached to -NO..
Correlates with H-5
H-7 129.0 CH
and H-8.
H-5 125.5 CH Correlates with H-7.
H-8 128.0 CH Correlates with H-7.

Bridgehead carbon,
C-4a 114.0 Cq typically shielded in

quinazolines.

Structural Validation Workflow

To confirm the structure and rule out the C2-amine isomer, follow this logic flow using 2D NMR.

Key Diagnhostic: The HMBC "L-Shape"

The most definitive proof of the C4-amine structure is the HMBC (Heteronuclear Multiple Bond
Correlation) spectrum.

e H-5 Interaction: The proton at H-5 (approx 9.2 ppm) will show a strong 3-bond correlation to
C-4 and C-8a.

o Absence of C2 correlation: H-5 is too far (5 bonds) to correlate with C-2.

e NH: Interaction: If the amine protons are visible, they will show a correlation to C-4 (~163
ppm) and C-4a (~114 ppm). They will not correlate strongly with C-2 in the C4-amine isomer.
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Figure 2: Spectral assignment workflow. Identification relies on the unique deshielding of H-5
and its HMBC connectivity.

Comparative Analysis: Why this matters

Comparing the 2-Chloro-6-nitro derivative against common alternatives highlights the electronic

influence of the nitro group.[3]
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) 2-Chloro-
2-Chloro-6-nitro- . . .
Feature ] ) . quinazolin-4-amine  Impact of NO2
quinazolin-4-amine

(Unsubstituted)
i +1.1 ppm (Strong
H-5 Shift ~9.25 ppm ~8.15 ppm o
Deshielding)
H-7 Shift ~8.50 ppm ~7.80 ppm +0.7 ppm
. ) NO:2 activates C2 for
Reactivity (C2) High Moderate

subsequent S_NAr.[4]

Application Note: The extreme downfield shift of H-5 is the "fingerprint" of the 6-nitro
substitution pattern. If H-5 appears upfield (<8.5 ppm), the nitro group is likely absent or
reduced to an amine.

References
o Regioselectivity of SNAr on Quinazolines
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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